4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide
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Description
4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazole derivative that contains a pyrrole moiety and a bromophenyl group. It has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.
Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis Techniques : Compounds similar to 4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide have been synthesized using conventional methods and microwave irradiation, with their structures confirmed by spectroscopy (Rodrigues & Bhalekar, 2015).
- Protonation and Hydrogen Bonding : Studies on mono-hydrobromide salts of related compounds show different sites of protonation and distinct intermolecular hydrogen bonding patterns (Böck et al., 2021).
Biological Efficacy
- Antibacterial Properties : Various thiazole derivatives have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative strains (Sapijanskaitė-Banevič et al., 2020).
- Anticancer Activity : Some thiazole derivatives have shown promising activity against colon and liver carcinoma cell lines (Gomha et al., 2015).
- Potential Antihypertensive Effects : Certain derivatives have been investigated for their antihypertensive effects and interactions with angiotensin receptors (Drapak et al., 2019).
Chemical Reactions and Derivatives
- Condensation Reactions : Studies on the reactions of thiazole derivatives with other compounds have led to the formation of novel pyrrolopyrazolones and oximes (Gein & Mar'yasov, 2015).
- Synthesis of Novel Derivatives : Research has focused on synthesizing new derivatives with various substituents, offering insights into the diversity of thiazole-based compounds (Potikha & Kovtunenko, 2008).
properties
IUPAC Name |
4-(3-bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2S.BrH/c14-10-4-1-3-9(7-10)12-8-17-13(16-12)11-5-2-6-15-11;/h1-8,15H;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSJFTACRRQSGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)C3=CC=CN3.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide |
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